molecular formula C8H10INO B8726503 5-(Dimethylamino)-2-iodophenol CAS No. 39075-36-0

5-(Dimethylamino)-2-iodophenol

Cat. No. B8726503
CAS RN: 39075-36-0
M. Wt: 263.08 g/mol
InChI Key: RLCQKNOMVDSFAZ-UHFFFAOYSA-N
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Patent
US06734302B2

Procedure details

Iodine (6.35 g, 25 mmol) in methylene chloride (300 mL) was added dropwise over 3 h to a stirred suspension of thallium(I) acetate (7.90 g, 30 mmol) and 3-dimethylaminophenol (3.43 g, 25 mmol) in methylene chloride (300 mL). The resulting mixture was stirred at room temperature for 24 h and filtered. Evaporation of the solvents and chromatography of the residue over silica gel using 0-5% diethyl ether in hexanes gave 5-dimethylamino-2-iodophenol (2.35 g, 36%).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.C([O-])(=O)C.[Tl+].[CH3:8][N:9]([CH3:17])[C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1>C(Cl)Cl>[CH3:8][N:9]([CH3:17])[C:10]1[CH:15]=[CH:14][C:13]([I:1])=[C:12]([OH:16])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
II
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Tl+]
Name
Quantity
3.43 g
Type
reactant
Smiles
CN(C=1C=C(C=CC1)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and chromatography of the residue over silica gel using 0-5% diethyl ether in hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C=1C=CC(=C(C1)O)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.